1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a 3-chloro-4-fluorophenylmethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl bromide and 3-nitro-1H-pyrazole.
Reaction Conditions: The 3-chloro-4-fluorobenzyl bromide is reacted with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products:
Reduction: 1-[(3-Chloro-4-fluorophenyl)methyl]-3-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the nitro group and the chloro-fluoro substituents can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
1-[(3-Chloro-4-fluorophenyl)methyl]-3-amino-1H-pyrazole: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-[(3-Chloro-4-fluorophenyl)methyl]-3-hydroxy-1H-pyrazole:
Uniqueness: 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a chloro-fluoro substituted phenyl ring. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-5-7(1-2-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHPIKNFBBQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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